molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

Cat. No. B8745168
M. Wt: 240.10 g/mol
InChI Key: CNKKSSRLUQVXOB-UHFFFAOYSA-N
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Patent
US09062072B2

Procedure details

To a solution of 23 (200 mg, 0.83 mmol) in anhydrous THF (5 mL) at −78° C. was added BuLi (2.5M, 0.35 mL) and stirred for 35 minutes, then DMF (0.08 mL, 0.1 mmol) was added dropwise. The reaction was stirred at −78° C. for 30 additional minutes. Water (3 mL) was added to quench the reaction and was extracted with EtOAc. The organic layer was washed with water, brine, dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography; 20:1 Hx/EtOAc. To give the product as a yellowish solid (23% yield). 1H NMR δ 1.53 (s, 6H), 6.01 (d 1H, J=10.4), 6.58 (d, 1H, J=10.4), 7.13 (d, 1H, J=8.4), 7.77 (d, 1H, J=8.4), 9.93 ppm (s, 1H). 13C NMR δ 28.8, 78.7, 123.0, 123.3, 123.4, 136.3, 145.8, 153.7, 191.9 ppm
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][C:10]([CH3:13])([CH3:12])[O:11][C:5]2=[CH:4][CH:3]=1.[Li]CCCC.CN([CH:22]=[O:23])C.O>C1COCC1>[CH3:12][C:10]1([CH3:13])[O:11][C:5]2[C:6](=[N:7][C:2]([CH:22]=[O:23])=[CH:3][CH:4]=2)[CH:8]=[CH:9]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C2C(=N1)C=CC(O2)(C)C
Name
Quantity
0.35 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 30 additional minutes
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CC1(C=CC2=NC(=CC=C2O1)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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